molecular formula C21H23F3N2O5 B6302020 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride CAS No. 2301849-39-6

3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride

Cat. No. B6302020
CAS RN: 2301849-39-6
M. Wt: 440.4 g/mol
InChI Key: HFLNSMKWOMERSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride (3,5-DNB) is an organofluorine compound that has been widely used in scientific research for its unique properties. This compound was first synthesized in the late 1970s and has since been used in a variety of applications. It is a colorless, odorless, and non-volatile solid that is relatively stable and non-toxic. 3,5-DNB is used in a variety of research fields, including organic synthesis, analytical chemistry, and materials science. It is also used in the development of new drugs and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is not fully understood. It is believed that the compound reacts with a variety of compounds to form new products, including polymers, ceramics, and semiconductors. It is also believed that the compound can react with other compounds to form new products, including pharmaceuticals and agrochemicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride are not fully understood. It is believed that the compound has a low toxicity and is relatively non-toxic. It is also believed that it does not have any significant effect on the human body.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride in laboratory experiments include its low cost, ease of synthesis, and relative stability. It is also relatively non-toxic and has a low environmental impact. The main limitation of using 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride in laboratory experiments is its limited reactivity with other compounds.

Future Directions

The future directions for 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride research include further exploration of its reactivity with other compounds, its potential applications in the development of new drugs and pharmaceuticals, and its potential use as a reagent for the synthesis of a wide range of materials. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride. Finally, further research could be conducted to explore the potential applications of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride in the fields of organic synthesis, analytical chemistry, and materials science.

Synthesis Methods

3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is typically synthesized via a two-step reaction. The first step involves the reaction of 4-hydroxybenzotrifluoride and 2,4-dinitrobromobenzene in an aqueous medium. The resulting product is then reacted with t-butyl alcohol in an aqueous medium, resulting in the formation of 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride. This method of synthesis is relatively simple and cost-effective, making it an attractive choice for researchers.

Scientific Research Applications

3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride has been used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and materials science. In organic synthesis, 3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride is used as a reagent for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. In analytical chemistry, it is used as a reagent for the analysis of a wide range of compounds, including pharmaceuticals and agrochemicals. In materials science, it is used as a reagent for the synthesis of a wide range of materials, including polymers, ceramics, and semiconductors.

properties

IUPAC Name

2,6-ditert-butyl-4-[2,4-dinitro-6-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5/c1-19(2,3)14-7-11(8-15(18(14)27)20(4,5)6)17-13(21(22,23)24)9-12(25(28)29)10-16(17)26(30)31/h7-10,27H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLNSMKWOMERSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-2-[bis(t-butyl)-4-hydroxyphenyl]benzotrifluoride

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